molecular formula C21H25NO3 B14783933 2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate

2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate

Cat. No.: B14783933
M. Wt: 339.4 g/mol
InChI Key: HWYGUTKZDAWQHF-UHFFFAOYSA-N
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Description

2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate is a chemical compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-2-(hydroxymethyl)propane-1,3-diol with benzoic acid in the presence of a dehydrating agent such as xylene . The reaction is typically carried out under reflux conditions to remove the water formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazepane ring can be opened or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate is unique due to its specific structural features, such as the presence of both oxazepane and phenylacetate moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

[2-(1,4-oxazepan-4-yl)-1-phenylethyl] 2-phenylacetate

InChI

InChI=1S/C21H25NO3/c23-21(16-18-8-3-1-4-9-18)25-20(19-10-5-2-6-11-19)17-22-12-7-14-24-15-13-22/h1-6,8-11,20H,7,12-17H2

InChI Key

HWYGUTKZDAWQHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)CC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3

Origin of Product

United States

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